molecular formula C8H8F2O2S B7725105 2,3-Difluorobenzylmethylsulfone

2,3-Difluorobenzylmethylsulfone

Cat. No.: B7725105
M. Wt: 206.21 g/mol
InChI Key: ACAOCXFGAIYWLY-UHFFFAOYSA-N
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Description

2,3-Difluorobenzylmethylsulfone is a fluorinated aromatic sulfone characterized by a benzyl group substituted with two fluorine atoms at the 2- and 3-positions and a methylsulfone (-SO₂CH₃) functional group.

Properties

IUPAC Name

1,2-difluoro-3-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAOCXFGAIYWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2,3-Difluorobenzylmethylsulfone involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, affecting cellular processes . The specific molecular targets and pathways involved depend on the context of its use in research and industry .

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(2,3-Dimethylphenyl)benzenesulfonamide (): Contains a sulfonamide (-SO₂NH-) group and methyl substituents.

Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate (): Features a sulfonamide group with 2,6-difluoro substitution.

2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (): A sulfonate ester with trifluoroethyl and methyl groups.

Substituent Effects :

  • Fluorine Position : 2,3-Difluorobenzylmethylsulfone’s fluorine atoms are in adjacent positions, creating distinct steric and electronic effects compared to the 2,6-difluoro substitution in . Adjacent fluorines may increase steric hindrance and alter π-π stacking in biological targets .
  • Sulfone vs.

Table 1: Structural and Electronic Properties

Compound Functional Group Substituents Molecular Weight (g/mol) LogP* (Predicted)
This compound Sulfone 2,3-diF, -SO₂CH₃ ~218.23 ~1.8
N-(2,3-Dimethylphenyl)benzenesulfonamide Sulfonamide 2,3-diCH₃, -SO₂NH 261.34 ~2.5
Methyl 3-[(2,6-diF-phenyl)sulfonylamino]-2-F-benzoate Sulfonamide 2,6-diF, -SO₂NH 358.29 ~2.9
2,2,2-Trifluoroethyl 4-methylbenzenesulfonate Sulfonate 4-CH₃, -SO₃CF₂CF₃ 254.23 ~2.1

*LogP: Calculated using fragment-based methods for comparison.

Antibacterial and Enzymatic Activity :

  • N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives () exhibited moderate antibacterial activity against S. aureus and E. coli, with IC₅₀ values ranging from 32–64 µg/mL. The methyl substituents likely contributed to lipophilicity, enhancing membrane penetration .
  • Fluorinated Sulfonamides (e.g., ): Fluorine atoms in 2,6-positions improved resistance to enzymatic degradation, a trait that may extend to 2,3-difluoro analogs.

Chemical Reactivity :

  • Thiochromones with electron-withdrawing groups (e.g., halogens) resist ring-opening reactions (). By analogy, the sulfone group in this compound may stabilize the aromatic system against nucleophilic attack, contrasting with sulfonamides that undergo hydrolysis under acidic conditions .

Biological Activity

2,3-Difluorobenzylmethylsulfone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of difluorobenzyl halides with methyl sulfide or sulfonyl chlorides under basic conditions. The following table summarizes the synthetic routes and conditions:

Route Reagents Conditions Yield
Route 1Difluorobenzyl bromide + Methyl sulfideBase (e.g., NaOH) in DMFHigh
Route 2Difluorobenzyl chloride + Sodium methyl sulfideTHF at refluxModerate

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound's effectiveness can be attributed to its ability to interact with specific biological targets.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. In one study, the compound was tested against several bacterial strains, yielding the following results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also evaluated the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM)
HeLa15
MCF-710

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The sulfone group may interact with active sites of enzymes, inhibiting their function.
  • Reactive Oxygen Species (ROS) Production: The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest: Evidence suggests that it can interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A recent study published in Frontiers in Microbiology evaluated the antimicrobial efficacy of various sulfone derivatives, including this compound. The study concluded that its unique structure enhances its interaction with bacterial membranes, leading to increased permeability and cell death .
  • Cancer Cell Line Study:
    Research published in Cancer Letters reported that treatment with this compound led to significant apoptosis in MCF-7 cells. Mechanistic studies indicated that it activates caspase pathways and induces DNA fragmentation .

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